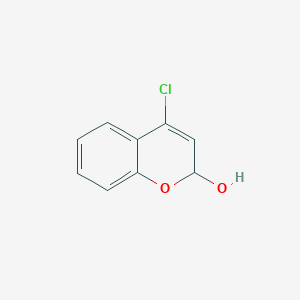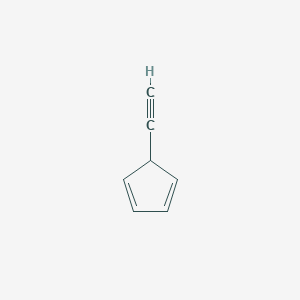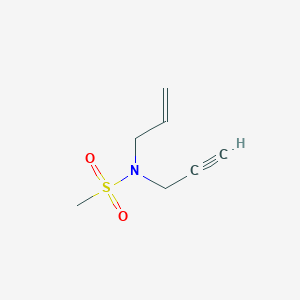
Methanesulfonamide, N-2-propenyl-N-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-2-propenyl-N-2-propynyl- is an organic compound with the molecular formula C7H11NO2S . This compound contains a total of 22 atoms, including 11 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . It is a member of the sulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methanesulfonamide, N-2-propenyl-N-2-propynyl- involves several steps and specific reaction conditions. One common synthetic route includes the reaction of methanesulfonyl chloride with propargylamine and allylamine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methanesulfonamide, N-2-propenyl-N-2-propynyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Methanesulfonamide, N-2-propenyl-N-2-propynyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe to study enzyme activities and protein interactions. In medicine, it has potential applications in drug development due to its ability to interact with various biological targets. Additionally, in the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-2-propenyl-N-2-propynyl- involves its interaction with specific molecular targets and pathways . The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with proteins and other biomolecules, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methanesulfonamide, N-2-propenyl-N-2-propynyl- can be compared with other sulfonamide compounds, such as methanesulfonamide, N-2-propenyl-N-2-propynyl-, and methanesulfonamide, N-2-propenyl-N-2-propynyl- . While these compounds share similar structural features, Methanesulfonamide, N-2-propenyl-N-2-propynyl- is unique due to its specific functional groups and reactivity. This uniqueness makes it valuable for specific applications where other sulfonamides may not be as effective.
Properties
CAS No. |
155593-55-8 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
N-prop-2-enyl-N-prop-2-ynylmethanesulfonamide |
InChI |
InChI=1S/C7H11NO2S/c1-4-6-8(7-5-2)11(3,9)10/h1,5H,2,6-7H2,3H3 |
InChI Key |
PALWVOLPHCYQQR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC=C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


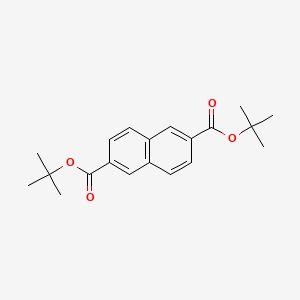
![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
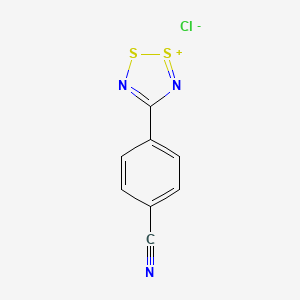

![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
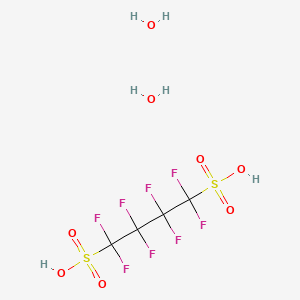
![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)
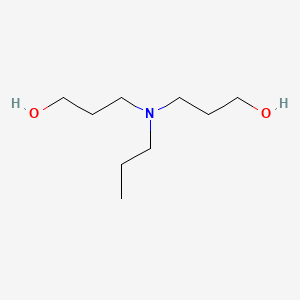

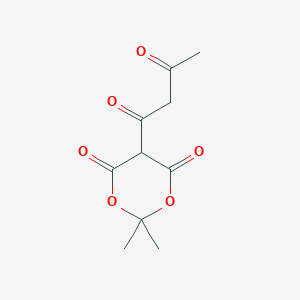
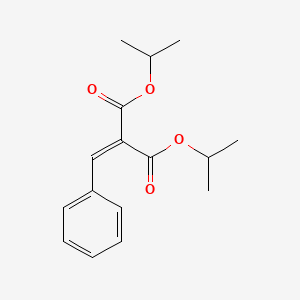
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
